(3-(Furan-2-ylmethoxy)pyridin-4-yl)methanamine
Description
“(3-(Furan-2-ylmethoxy)pyridin-4-yl)methanamine” is a compound with an intriguing structure that combines a pyridine ring and a furan ring. Let’s explore its properties and applications.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[3-(furan-2-ylmethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C11H12N2O2/c12-6-9-3-4-13-7-11(9)15-8-10-2-1-5-14-10/h1-5,7H,6,8,12H2 |
InChI Key |
PMERVNARSGHGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=CN=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves combining a furan derivative with a pyridine derivative. One possible route is the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan and the corresponding phenyl boronic acid under microwave irradiation .
Industrial Production Methods:: While specific industrial production methods for this compound are not widely documented, it can be synthesized using various organic chemistry techniques. Researchers continue to explore efficient and scalable approaches for large-scale production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form aldehydes and ketones.
Other Reactions: It may also participate in imine formation, nitrile synthesis, oxime formation, and amide production .
PhI(OAc)2/TEMPO: Used for oxidation.
Metal Catalysts: Traditional methods involve metal reagents/catalysts such as KMnO4, ZnCr2O7, nicotinium dichromate, palladium, copper, and ruthenium .
Scientific Research Applications
This compound has diverse applications:
Mechanism of Action
The exact mechanism by which “(3-(Furan-2-ylmethoxy)pyridin-4-yl)methanamine” exerts its effects remains an active area of study. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparing it with other similar compounds, such as chalcone-pyridine hybrids or pyrazoles, highlights its uniqueness. For instance, some chalcone derivatives exhibit anticancer properties .
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